![molecular formula C17H20N4O3 B5782095 ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate, also known as EQC, is a chemical compound that has been studied for its potential therapeutic applications. EQC is a quinoxaline derivative that has been shown to have anticancer, antiviral, and anti-inflammatory properties. In
作用機序
The mechanism of action of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the inhibition of multiple signaling pathways. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the replication of hepatitis C virus by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its potency. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have potent anticancer, antiviral, and anti-inflammatory properties at low concentrations. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one limitation of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its solubility. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate research. One direction is to investigate the combination of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate as a potential treatment for viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to investigate the safety and efficacy of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in vivo, as well as its potential for clinical development.
合成法
The synthesis of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the reaction of 6-chloroquinoxaline-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate product is obtained after purification through column chromatography.
科学的研究の応用
Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus and human immunodeficiency virus (HIV). Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
ethyl 1-(quinoxalin-6-ylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-24-16(22)12-5-9-21(10-6-12)17(23)20-13-3-4-14-15(11-13)19-8-7-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJAYDWWZKETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-ylcarbamoyl)-piperidine-4-carboxylic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)



![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)


![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)